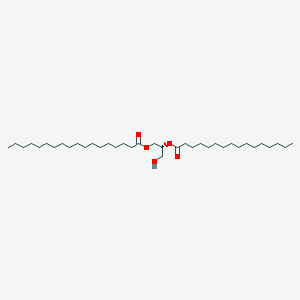
3-Steraoyl-2-palmitoyl-SN-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Steraoyl-2-palmitoyl-SN-glycerol is a complex lipid molecule that belongs to the class of triacylglycerols. It is composed of a glycerol backbone esterified with stearic acid at the first position and palmitic acid at the second position. This compound is significant in various biological and industrial processes due to its unique structural properties and functional roles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Steraoyl-2-palmitoyl-SN-glycerol typically involves the esterification of glycerol with stearic acid and palmitic acid. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure efficient esterification.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale esterification processes. These processes utilize high-pressure reactors and continuous flow systems to maximize yield and efficiency. The use of immobilized enzymes as catalysts is also common in industrial production to enhance reaction rates and product purity.
化学反应分析
Types of Reactions
3-Steraoyl-2-palmitoyl-SN-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form simpler glycerides and fatty acids.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of catalysts such as pyridine or triethylamine.
Major Products Formed
Oxidation: Produces peroxides, aldehydes, and ketones.
Reduction: Yields simpler glycerides and free fatty acids.
Substitution: Results in modified glycerides with different fatty acid chains.
科学研究应用
3-Steraoyl-2-palmitoyl-SN-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Plays a role in membrane structure and function studies, as well as in the investigation of lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
作用机制
The mechanism by which 3-Steraoyl-2-palmitoyl-SN-glycerol exerts its effects involves its interaction with lipid membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The compound also serves as a substrate for lipases, which hydrolyze it into free fatty acids and glycerol, influencing various metabolic pathways.
相似化合物的比较
Similar Compounds
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine: A phospholipid with similar structural properties but different fatty acid composition.
1-Palmitoyl-2-stearoyl-SN-glycero-3-phosphocholine: Another phospholipid with palmitic and stearic acids but attached to a phosphocholine head group.
Uniqueness
3-Steraoyl-2-palmitoyl-SN-glycerol is unique due to its specific combination of stearic and palmitic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its role in lipid metabolism make it particularly valuable in both research and industrial applications.
属性
分子式 |
C37H72O5 |
|---|---|
分子量 |
597.0 g/mol |
IUPAC 名称 |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m1/s1 |
InChI 键 |
VYQDALBEQRZDPL-PGUFJCEWSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



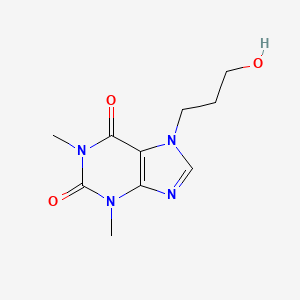
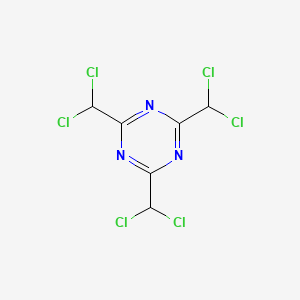

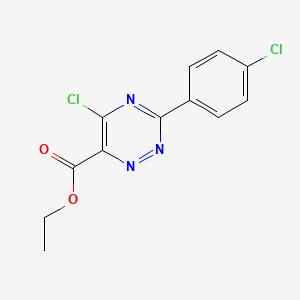
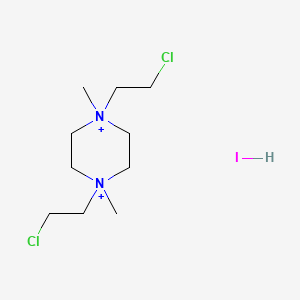
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
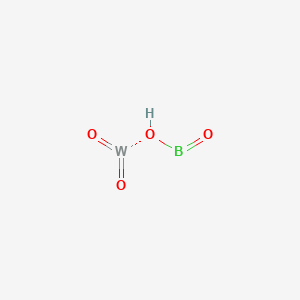
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
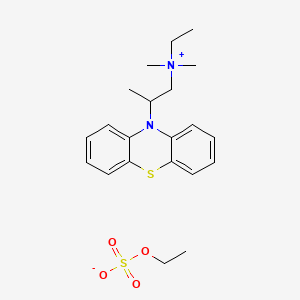
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
